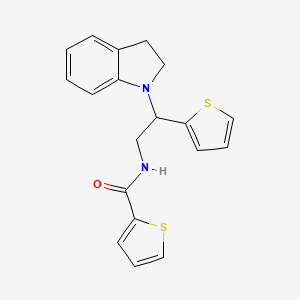

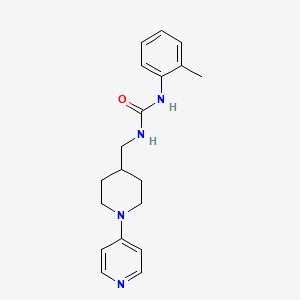

![molecular formula C17H25N5O2 B2504050 1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863447-57-8](/img/structure/B2504050.png)

1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Description

1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.42. The purity is usually 95%.

BenchChem offers high-quality 1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored through methods like microwave irradiative cyclocondensation, which has proven to be an efficient way to prepare these compounds. This method not only facilitates the synthesis but also allows for the exploration of their insecticidal and antibacterial potential. Compounds synthesized using this method have been evaluated against various insects and microorganisms, demonstrating their biological relevance (Deohate & Palaspagar, 2020).

Antitumor and Anti-inflammatory Properties

Research on novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products has highlighted the potential medical applications of these compounds. Specifically, modifications to include pyrazole and pyrazolo[3,4-d]pyrimidine units have shown to enhance the lipophilicity of molecules, potentially improving their transport through cell wall barriers and demonstrating in vitro anti-cancer activity (Maftei et al., 2016).

Antimicrobial and Antifungal Activities

Synthesis and biological evaluation of pyrazolopyrimidine derivatives have been conducted to explore their potential as anticancer and anti-5-lipoxygenase agents. Such studies have led to the identification of compounds with significant cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting their utility in the development of new therapeutic agents (Rahmouni et al., 2016).

Structural Studies

Investigations into the structures of pyrazolo[3,4-d]pyrimidine derivatives have been carried out using techniques like X-ray crystallography. These studies not only provide insights into the molecular structure of these compounds but also facilitate understanding their interaction mechanisms at the molecular level, which is crucial for the design of compounds with specific biological activities (Portilla et al., 2006).

Novel Synthesis Methods

Research has also focused on developing new, efficient methods for the synthesis of imidazo-azines, including pyrazolo[3,4-d]pyrimidin-4(5H)-ones, by employing techniques like flash vacuum thermolysis. Such innovative approaches contribute to the expansion of the chemical repertoire available for pharmaceutical and medicinal chemistry research, opening new avenues for the exploration of therapeutic potentials (Justyna et al., 2017).

properties

IUPAC Name |

1-tert-butyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-12-5-7-20(8-6-12)14(23)10-21-11-18-15-13(16(21)24)9-19-22(15)17(2,3)4/h9,11-12H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOLCYXJHXLDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322805 | |

| Record name | 1-tert-butyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Tert-butyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |

CAS RN |

863447-57-8 | |

| Record name | 1-tert-butyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)